molecular formula C9H15N5 B1616097 6-Cyclohexyl-1,3,5-triazine-2,4-diamine CAS No. 20729-20-8

6-Cyclohexyl-1,3,5-triazine-2,4-diamine

Cat. No.: B1616097
CAS No.: 20729-20-8
M. Wt: 193.25 g/mol
InChI Key: HAPDXSYZMFVBBH-UHFFFAOYSA-N
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Description

Pharmaceutical Applications

Triazine derivatives are renowned for their therapeutic potential, including:

  • Anticancer Activity : Structural analogs inhibit cell proliferation via DNA intercalation or kinase inhibition.
  • Antimicrobial Agents : Substituted triazines exhibit activity against bacteria, fungi, and parasites, attributed to interference with essential enzymes.
  • Drug Design : The cyclohexyl group enhances lipophilicity, aiding in the synthesis of prodrugs or targeted therapies.

Agrochemical and Industrial Roles

While less documented for this specific compound, the triazine family’s prominence in agriculture includes:

  • Herbicides : Chlorinated triazines (e.g., atrazine) act as photosynthesis inhibitors.
  • Polymer Precursors : Triazines serve as monomers in flame-retardant resins or high-performance polymers.

Materials Science Innovations

Recent advances leverage triazines’ electronic properties:

  • Optoelectronics : Functionalized triazines are used in organic light-emitting diodes (OLEDs) and perovskite solar cells due to their electron-deficient nature.
  • Coordination Polymers : The amino groups enable metal coordination, forming stable frameworks for catalysis or gas storage.

Research Gaps and Opportunities
Despite its potential, this compound remains understudied. Future work could explore:

  • Biological Profiling : Systematic evaluation of its pharmacokinetic properties.
  • Sustainable Synthesis : Development of eco-friendly routes to reduce reliance on toxic reagents.

Properties

CAS No.

20729-20-8

Molecular Formula

C9H15N5

Molecular Weight

193.25 g/mol

IUPAC Name

6-cyclohexyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H15N5/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h6H,1-5H2,(H4,10,11,12,13,14)

InChI Key

HAPDXSYZMFVBBH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=NC(=NC(=N2)N)N

Canonical SMILES

C1CCC(CC1)C2=NC(=NC(=N2)N)N

Other CAS No.

25339-66-6

Origin of Product

United States

Comparison with Similar Compounds

Alkyl Substituents

  • 6-Methyl-1,3,5-triazine-2,4-diamine :

    • Exhibits higher water solubility (due to the small methyl group) and is used as a precursor in resins and plastics. Its molecular weight is 125.13 g/mol, with a CAS number 542-02-9 .
    • In contrast, the cyclohexyl group in 6-cyclohexyl-1,3,5-triazine-2,4-diamine increases hydrophobicity, likely reducing water solubility but enhancing lipid membrane permeability.
  • 6-Undecyl-1,3,5-triazine-2,4-diamine :

    • The long alkyl chain (undecyl) further amplifies hydrophobicity, making it suitable for surfactant applications. Its CAS number is 2533-34-8 .

Cycloalkyl Substituents

  • This compound (CAS 634165-96-1) has a molecular weight of 179.22 g/mol and a SMILES string CN(C)c1nc(C2CC2)nc(N)n1 . Compared to cyclohexyl, cyclopropyl’s smaller size may reduce steric hindrance in binding interactions.

Aryl Substituents

  • 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine :

    • The methoxyphenyl group enhances π-π stacking interactions, useful in crystal engineering. Its structure was confirmed via X-ray crystallography .
    • Unlike cyclohexyl, aryl substituents enable electronic modulation (e.g., electron-donating methoxy groups), affecting charge distribution and binding affinity.
  • 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine :

    • The electron-withdrawing chlorine atom increases electrophilicity, making it a reactive intermediate in pharmaceuticals (CAS 4514-53-8) .

Chloro Substituents

  • 6-Chloro-N²-cyclopentyl-N⁴-ethyl-1,3,5-triazine-2,4-diamine :
    • Chlorine at position 6 enhances herbicidal activity. This compound (CAS 84712-73-2) has a molecular weight of 241.72 g/mol and is structurally related to terbuthylazine, a pesticide .
    • Replacement of chlorine with cyclohexyl eliminates herbicidal activity but may introduce new pharmacological properties.

Antimicrobial Activity

  • 6-Aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines exhibit broad-spectrum antimicrobial activity. For example, styryl-substituted derivatives showed efficacy against Gram-positive bacteria, with structure-activity relationships (SAR) highlighting the importance of hydrophobic substituents .
  • Cyclohexyl vs. Methyl : The bulkier cyclohexyl group may improve penetration through bacterial membranes but could reduce target binding efficiency compared to smaller substituents.

Antiproliferative Activity

  • N²,6-Diaryl-1,3,5-triazine-2,4-diamines demonstrated antiproliferative effects against cancer cells, with 3D-QSAR models identifying optimal substituent sizes and electronic profiles .
  • Cyclohexyl vs.

Herbicidal Activity

  • Chloro-substituted triazines like terbuthylazine (6-chloro-N²-ethyl-N⁴-tert-butyl-1,3,5-triazine-2,4-diamine) are widely used herbicides. The tert-butyl group increases soil retention and reduces aquatic toxicity compared to isopropyl (atrazine) .
  • Cyclohexyl vs. Chloro : Chlorine is critical for herbicidal activity; its replacement with cyclohexyl likely abolishes this function but may redirect applications toward pharmacology.

Data Tables

Table 1: Key Physicochemical Properties of Selected Triazine Derivatives

Compound Name Substituent at Position 6 Molecular Weight (g/mol) Solubility CAS Number Primary Application
This compound Cyclohexyl ~221.3 (estimated) Low (hydrophobic) Not provided Research (extrapolated)
6-Methyl-1,3,5-triazine-2,4-diamine Methyl 125.13 High 542-02-9 Resins, plastics
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine 4-Methoxyphenyl 231.25 Moderate Not provided Crystal engineering
6-Chloro-N²-cyclopentyl-N⁴-ethyl-1,3,5-triazine-2,4-diamine Chloro + cyclopentyl/ethyl 241.72 Low 84712-73-2 Herbicide intermediate

Research Findings and Mechanistic Insights

  • Hydrophobicity and Bioavailability : The cyclohexyl group’s hydrophobicity may enhance blood-brain barrier penetration, making it valuable in CNS-targeted drug design .
  • Synthetic Flexibility : Microwave-assisted synthesis methods for triazines enable rapid modification of the position 6 substituent, facilitating SAR studies .
  • Toxicity Profile : Chloro-triazines like atrazine are linked to endocrine disruption, whereas bulkier substituents (e.g., cyclohexyl) may mitigate off-target effects .

Preparation Methods

Synthesis via Reaction of Cyanoguanidine, Cyclohexylamine, and Aldehydes

One of the most common approaches to prepare 6-substituted 1,3,5-triazine-2,4-diamines involves the condensation of cyanoguanidine (dicyandiamide), an appropriate aldehyde, and a primary amine—in this case, cyclohexylamine—to introduce the cyclohexyl group at the 6-position.

  • Reaction Type: Three-component condensation reaction.
  • Reagents: Cyanoguanidine, cyclohexylamine, aromatic or aliphatic aldehyde.
  • Conditions: Typically performed under microwave irradiation or conventional heating in ethanol or other solvents, often in acidic or neutral media.
  • Mechanism: Initial formation of an intermediate guanidine derivative, followed by cyclization and aromatization to yield the triazine ring.
  • Advantages: One-pot reaction, high atom economy, short reaction times, and moderate to excellent yields.
  • Example: Microwave-assisted reaction of cyanoguanidine, cyclohexylaldehyde, and cyclohexylamine in ethanol at 100–140 °C for 5–20 minutes yields the target compound after workup and recrystallization.

This method benefits from microwave irradiation, which enhances reaction rates and can influence product selectivity, favoring fully aromatic triazine derivatives over partially hydrogenated analogs.

Preparation Using Dimethyl Cyanocarbonodithioimidate and Cyclohexylamine Derivatives

A patented method describes the synthesis of 1,3,5-triazine-2,4,6-triamine derivatives, including cyclohexyl-substituted analogues, via the reaction of dimethyl cyanocarbonodithioimidate with amine derivatives such as cyclohexylamine.

  • Reaction Scheme:
    Dimethyl cyanocarbonodithioimidate (Formula 2) + cyclohexylamine derivative (NR3R4) → cyanocarbaimidothioate intermediate (Formula 3) → cyclization to triazine derivative.
  • Solvents: Methanol, ethanol, propanol, isopropanol, butanol, benzene, toluene, xylene, ethyl acetate, tetrahydrofuran, acetonitrile, or N,N-dimethylformamide.
  • Reaction Conditions:
    • Molar ratio of amine to cyanocarbonodithioimidate: 1–2 equivalents.
    • Temperature: Room temperature to reflux of solvent.
  • Outcome: Efficient formation of cyclohexyl-substituted triazine derivatives, which can be isolated as pharmaceutically acceptable salts (acetate, hydrochloride, hydrobromide, etc.) for enhanced stability and bioavailability.

One-Pot Microwave-Assisted Multi-Component Reaction (MCR)

Recent research highlights the use of a one-step multi-component reaction under microwave conditions to synthesize 6-alkylamino-1,3,5-triazine-2-amines, which can be adapted for cyclohexyl substituents.

  • Reagents: Cyanamide or 2-cyanoguanidine, cyclohexylaldehyde (or cyclohexylamine), and cyclohexylamine or other primary/secondary amines.
  • Conditions:
    • Microwave irradiation at 100–140 °C for 5–20 minutes.
    • Neat conditions or in ethanol with acidic catalyst (e.g., HCl).
  • Procedure:
    • Condensation of cyanoguanidine, aldehyde, and amine forms intermediate.
    • Rearrangement and dehydrogenative aromatization under microwave heating yield the triazine ring.
  • Yields: High yields (75–95%) with short reaction times.
  • Advantages: Green chemistry approach with high atom economy, simple workup, and scalability.
  • Characterization: Products confirmed by NMR (1H and 13C), mass spectrometry, and X-ray crystallography.

Industrial Synthesis via Cyanuric Chloride and Cyclohexylamine

In industrial settings, 6-cyclohexyl-1,3,5-triazine-2,4-diamine can be synthesized starting from cyanuric chloride, a versatile triazine precursor.

  • Reaction: Cyanuric chloride undergoes nucleophilic substitution with cyclohexylamine under controlled temperature to replace chlorine atoms selectively.
  • Conditions:
    • Solvent: Polar aprotic solvents or alcohols.
    • Temperature: 0–25 °C initially, then elevated to complete substitution.
  • Process: Stepwise substitution allows selective introduction of amino groups at the 2 and 4 positions, with the cyclohexyl group introduced at the 6 position.
  • Advantages: Suitable for large-scale production with good control over purity and yield.
  • Limitations: Requires careful control of reaction conditions to avoid polysubstitution or side reactions.

Summary Table of Preparation Methods

Method Reagents Conditions Yield (%) Advantages Notes
Three-component condensation (microwave-assisted) Cyanoguanidine, cyclohexylamine, aldehyde Microwave, 100–140 °C, 5–20 min 75–95 One-pot, fast, high atom economy Aromatization step critical for purity
Reaction with dimethyl cyanocarbonodithioimidate Dimethyl cyanocarbonodithioimidate, cyclohexylamine Room temp to reflux, various solvents Moderate to high Versatile, allows salt formation Patent-protected method
One-pot MCR under microwave heating Cyanamide/2-cyanoguanidine, aldehyde, cyclohexylamine Microwave, neat or EtOH, 100–140 °C, 5–20 min 75–95 Green, efficient, scalable Applicable to various amines
Industrial substitution on cyanuric chloride Cyanuric chloride, cyclohexylamine Controlled temp, polar solvents High Suitable for scale-up Requires careful temperature control

Research Findings and Mechanistic Insights

  • Microwave irradiation significantly accelerates the formation of the triazine ring and promotes full aromatization, improving product stability and purity.
  • The choice of solvent and temperature influences the reaction pathway and yield; protic solvents like ethanol are commonly used for their ability to dissolve reactants and facilitate condensation.
  • The presence of acid catalysts (e.g., HCl) enhances the condensation step but requires neutralization or base treatment post-reaction to isolate the product.
  • The Dimroth rearrangement and tautomerization mechanisms have been proposed to explain the formation of amino-substituted triazines from guanidine and aldehyde precursors.
  • Preparation of pharmaceutically acceptable salts of the triazine derivative improves solubility and stability, important for downstream applications.

Q & A

Q. What are the common synthetic routes for 6-cyclohexyl-1,3,5-triazine-2,4-diamine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The cyclohexyl group is introduced via reaction with cyclohexylamine under controlled conditions (0–5°C, inert atmosphere), followed by sequential substitution of the remaining chlorides with ammonia or other amines. Key steps include:

  • Step 1: React cyanuric chloride with cyclohexylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) .
  • Step 2: Introduce diamino groups using aqueous ammonia at elevated temperatures (60–80°C) .
    Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize byproducts. Microwave-assisted synthesis can reduce reaction times from hours to minutes .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

Methodological Answer: Structural confirmation requires a combination of techniques:

  • X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding). SHELX software is widely used for refinement .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., cyclohexyl protons at δ 1.2–2.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 264.18 for C9_9H16_16N6_6) .
  • Infrared (IR) spectroscopy : Detects NH2_2 stretching vibrations (~3300 cm1^{-1}) and triazine ring modes (~1550 cm1^{-1}) .

Q. What biological screening methodologies are used to evaluate the antimicrobial activity of this compound?

Methodological Answer:

  • Agar dilution/Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill assays : Assess bactericidal vs. bacteriostatic effects over 24 hours .
  • Enzymatic inhibition studies : Test against dihydrofolate reductase (DHFR) or other target enzymes using spectrophotometric assays (e.g., NADPH oxidation at 340 nm) .

Advanced Research Questions

Q. How do substituent modifications (e.g., cyclohexyl vs. aryl groups) influence the anticancer activity of 1,3,5-triazine-2,4-diamines?

Methodological Answer:

  • Structure-Activity Relationship (SAR) studies : Compare IC50_{50} values against cancer cell lines (e.g., MDA-MB-231 breast cancer) .
    • Bulky substituents (e.g., cyclohexyl) enhance lipophilicity and membrane permeability.
    • Electron-withdrawing groups (e.g., -Cl) improve DNA intercalation potential .
  • 3D-QSAR modeling : Use comparative molecular field analysis (CoMFA) to predict activity trends. Training sets include 6,N2^2-diaryl analogs with validated antiproliferative data .

Q. How can computational methods resolve contradictions in reported biological activities of triazine derivatives?

Methodological Answer:

  • Molecular docking : Simulate binding to proposed targets (e.g., EGFR kinase or DHFR) to validate hypothesized mechanisms .
  • Meta-analysis : Pool data from multiple studies to identify outliers. For example, discrepancies in antimicrobial MICs may arise from variations in bacterial strain susceptibility or assay conditions .
  • Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity to reconcile conflicting SAR data .

Q. What strategies are employed to improve the hydrolytic stability of this compound in aqueous environments?

Methodological Answer:

  • pH optimization : Stability is highest in neutral buffers (pH 6–8), as acidic/basic conditions accelerate hydrolysis of the triazine ring .
  • Co-solvent systems : Use ethanol or DMSO (10–20% v/v) to reduce water activity .
  • Protective groups : Temporarily block NH2_2 groups with tert-butoxycarbonyl (Boc) during synthesis .

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